molecular formula C13H9ClO5S B13518634 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid

4-[4-(Chlorosulfonyl)phenoxy]benzoic acid

Cat. No.: B13518634
M. Wt: 312.73 g/mol
InChI Key: SUNIZUWUHHOVPM-UHFFFAOYSA-N
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Description

4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted with a chlorosulfonyl (-SO₂Cl) moiety at the para position. This compound is of significant interest in medicinal and agrochemical research due to its reactive sulfonyl chloride group, which enables covalent interactions with biological targets or serves as a synthetic intermediate for further derivatization . Its molecular formula is C₁₃H₉ClO₅S, with a molecular weight of 312.73 g/mol.

Properties

Molecular Formula

C13H9ClO5S

Molecular Weight

312.73 g/mol

IUPAC Name

4-(4-chlorosulfonylphenoxy)benzoic acid

InChI

InChI=1S/C13H9ClO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16)

InChI Key

SUNIZUWUHHOVPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent decomposition . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to enhance efficiency and safety .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-[4-(chlorosulfonyl)phenoxy]benzoic acid, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Key Substituents/Modifications Key Applications/Findings
4-(Fluorosulfonyl)benzoic acid C₇H₅FO₄S Fluorosulfonyl (-SO₂F) at para position Intermediate in covalent inhibitor synthesis; NMR: δ 8.38–8.32 (m, 2H), 8.18–8.12 (m, 2H)
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S Chlorosulfonyl at meta, chloro at para Precursor to diuretic drug Bumetanide ; CAS 22892-95-1
4-(4-Chlorophenylsulfonamido)benzoic acid C₁₃H₁₀ClNO₄S Sulfonamide linkage to 4-chlorophenyl Potential enzyme inhibitor; InChIKey: IBRLPMYEEPGIAK-UHFFFAOYSA-N
PT-CA (Tolfenpyrad metabolite) C₂₃H₂₀ClN₃O₄ Pyrazole-carbonylaminomethyl-phenoxy linkage Metabolite in agricultural residues; used in MRL compliance for tolfenpyrad
2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid C₁₄H₈Cl₂O₅S Benzoyl-chlorosulfonyl hybrid Intermediate for Chlortalidone (antihypertensive); CAS 68592-12-1

Physicochemical and Spectroscopic Properties

  • 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid: Expected spectral features include aromatic proton signals near δ 7.5–8.5 ppm (unresolved multiplets) and a carboxylic acid proton at δ ~12 ppm. The chlorosulfonyl group contributes to high electrophilicity.
  • 4-(Fluorosulfonyl)benzoic acid : Distinctive ¹H NMR signals (δ 8.38–8.12 ppm) and LC–MS (ESI-) m/z 203.00 .
  • PT-CA : UV-Vis absorption data aligns with conjugated systems; residue definitions in animal commodities require hydrolysis to release benzoic acid derivatives .

Stability and Reactivity

  • Chlorosulfonyl Group : Highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile derivatization.
  • Fluorosulfonyl vs. Chlorosulfonyl : Fluorine’s electronegativity enhances stability but reduces reactivity compared to chlorine .
  • Metabolite Stability : PT-CA and OH-PT-CA require alkaline hydrolysis for residue analysis, indicating labile conjugates .

Biological Activity

4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is C13H10ClO4S. It features a chlorosulfonyl group, which is known to enhance the reactivity of the compound, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC13H10ClO4S
Molecular Weight303.73 g/mol
IUPAC Name4-[4-(Chlorosulfonyl)phenoxy]benzoic acid
CAS Number[specific CAS number needed]

Antimicrobial Properties

Research indicates that compounds with chlorosulfonyl groups exhibit antimicrobial activity. In studies involving benzoic acid derivatives, similar compounds demonstrated significant inhibition of bacterial growth. For instance, derivatives were tested against various strains of bacteria, showing effective antibacterial properties at concentrations as low as 10 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that related compounds could downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses .

The biological activity of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. The chlorosulfonyl group can form hydrogen bonds with active sites on proteins, potentially inhibiting their activity. This mechanism is similar to other sulfonamide compounds known for their enzyme inhibition properties .

Study on Antimicrobial Activity

A study assessed the antimicrobial effects of various benzoic acid derivatives, including 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity Evaluation

In another study focused on anti-inflammatory properties, human fibroblast cells were treated with the compound at varying concentrations. The results indicated a dose-dependent reduction in IL-6 production, supporting the hypothesis that 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid may serve as a therapeutic agent in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid?

The synthesis typically involves sulfonation and coupling reactions. A common approach is chlorosulfonation of 4-phenoxybenzoic acid derivatives using chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group . Alternative routes may employ nucleophilic aromatic substitution, where phenoxide intermediates react with chlorosulfonyl-containing electrophiles. Key reagents include polar aprotic solvents (e.g., DMF) and bases like pyridine to neutralize HCl byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm the aromatic substitution pattern and sulfonic acid group integration .
  • HPLC-MS : For purity assessment and molecular ion detection (e.g., ESI- m/z 202.98 for related sulfonyl benzoic acids) .
  • FT-IR : Identification of sulfonyl chloride (S=O stretching at ~1370–1180 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups .

Q. What safety protocols should be followed during handling?

According to GHS guidelines (Rev. 8), this compound is classified as corrosive (Skin Corrosion Category 1B) and requires:

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors .
  • Storage : In airtight containers under inert gas (e.g., N2) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing sulfonic acid groups without side reactions?

  • Temperature Control : Maintain 0–5°C during sulfonation to minimize over-sulfonation or decomposition .
  • Solvent Selection : Use dichloromethane or chlorobenzene to enhance reagent solubility while suppressing hydrolysis .
  • Catalysts : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

Q. How can contradictory data on substitution reactivity at the sulfonyl chloride group be resolved?

Discrepancies in nucleophilic substitution outcomes (e.g., amines vs. thiols) may arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show lower reactivity compared to smaller analogs (e.g., methylamine) .
  • pH : Adjusting reaction pH to 8–9 with NaHCO3 can enhance nucleophile availability without hydrolyzing the sulfonyl chloride .

Q. What strategies are effective for designing derivatives with enhanced enzyme inhibitory activity (e.g., glutathione S-transferase)?

  • Bioisosteric Replacement : Substitute the chlorosulfonyl group with fluorosulfonyl or methylsulfonyl groups to modulate electron-withdrawing effects and binding affinity .
  • Scaffold Hybridization : Attach moieties like fluorenylmethoxycarbonyl (Fmoc) to the benzoic acid core to enhance interactions with hydrophobic enzyme pockets .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against GST active sites before synthesis .

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